Cas no 33676-00-5 (Hypophyllanthin)

Hypophyllanthin 化学的及び物理的性質
名前と識別子
-
- Naphtho[1,2-d]-1,3-dioxole,9-(3,4-dimethoxyphenyl)-6,7,8,9-tetrahydro-4-methoxy-7,8-bis(methoxymethyl)-,(7S,8S,9R)-
- Hypophyllanthin
- (7R,8R,9S)-9-(3,4-dimethoxyphenyl)-4-methoxy-7,8-bis(methoxymethyl)-6,7,8,9-tetrahydrobenzo[g][1,3]benzodioxole
- HYPOPHYLLANTHIN(P) PrintBack
- Hypophyllantin
- Naphtho[1,2-d]-1,3-dioxole,9-(3,4-dimethoxyphenyl)-6,7,8,9-tetrahydro-4-methoxy-7,8-bis(methox...
- NSC 619044
- [ "" ]
- HYPOPHYLLANTHIN (CONSTITUENT OF PHYLLANTHUS AMARUS) [DSC]
- Q27253693
- 22ZZ21E33P
- (7R,8R,9S)-9-(3,4-dimethoxyphenyl)-4-methoxy-7,8-bis(methoxymethyl)-6,7,8,9-tetrahydronaphtho(1,2-d)(1,3)dioxole
- HYPOPHYLLANTHIN (CONSTITUENT OF PHYLLANTHUS AMARUS)
- Naphtho(1,2-d)-1,3-dioxole, 9-(3,4-dimethoxyphenyl)-6,7,8,9-tetrahydro-4-methoxy-7,8-bis(methoxymethyl)-, (7S,8S,9R)-
- NSC-619044
- CHEMBL510130
- BDBM50292475
- Naphtho(1,2-d)-1,3-dioxole, 9-(3,4-dimethoxyphenyl)-6,7,8,9-tetrahydro-4-methoxy-7,8-bis(methoxymethyl)-, (7R,8R,9S)-
- A1-06838
- (7R,9S)-9-(3,4-dimethoxyphenyl)-4-methoxy-7,8-bis(methoxymethyl)-6,7,8,9-tetrahydrobenzo[g][1,3]benzodioxole
- UNII-22ZZ21E33P
- NAPHTHO(1,2-D)-1,3-DIOXOLE, 9-(3,4-DIMETHOXYPHENYL)-6,7,8,9-TETRAHYDRO-4-METHOXY-7,8-BIS(METHOXYMETHYL)-, (7R,8R,9S)-REL-
- DTXSID50187355
- AKOS032948633
- 33676-00-5
- CS-0032116
- MS-27652
- HY-N4108
- (+/-)-Hypophyllanthin
- (7S,8S,9R)-9-(3,4-dimethoxyphenyl)-4-methoxy-7,8-bis(methoxymethyl)-6,7,8,9-tetrahydrobenzo[g][1,3]benzodioxole
- 78215-54-0
- (7S,8S,9R)-9-(3,4-Dimethoxyphenyl)-4-methoxy-7,8-bis(methoxymethyl)-6,7,8,9-tetrahydro-2H-naphtho[1,2-d][1,3]dioxole
- DTXSID70857866
- Hypophyllanthin, analytical standard
- AKOS037514694
- NCI60_005685
- NSC619044
- DA-74369
- LBJCUHLNHSKZBW-XGHQBKJUSA-N
-
- MDL: MFCD03424459
- インチ: InChI=1S/C24H30O7/c1-25-11-16-8-15-10-20(29-5)23-24(31-13-30-23)22(15)21(17(16)12-26-2)14-6-7-18(27-3)19(9-14)28-4/h6-7,9-10,16-17,21H,8,11-13H2,1-5H3/t16-,17-,21+/m1/s1
- InChIKey: LBJCUHLNHSKZBW-LZJOCLMNSA-N
- SMILES: COC[C@H]1CC2=CC(=C3C(=C2[C@@H](C4=CC(=C(C=C4)OC)OC)[C@@H]1COC)OCO3)OC
計算された属性
- Exact Mass: 430.199153g/mol
- Surface Charge: 0
- XLogP3: 3.6
- 水素結合ドナー数: 0
- Hydrogen Bond Acceptor Count: 7
- 回転可能化学結合数: 8
- Exact Mass: 430.199153g/mol
- 単一同位体質量: 430.199153g/mol
- Topological Polar Surface Area: 64.6Ų
- Heavy Atom Count: 31
- 複雑さ: 560
- 同位体原子数: 0
- 原子立体中心数の決定: 3
- 未定義の原子立体中心の数: 0
- Defined Bond Stereocenter Count: 0
- 不確定化学結合立体中心数: 0
- Covalently-Bonded Unit Count: 1
- 分子量: 430.5
じっけんとくせい
- Color/Form: Powder
- 密度みつど: 1.158
- ゆうかいてん: 129-130 ºC
- PSA: 64.61000
- LogP: 3.65430
Hypophyllanthin Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Chengdu Biopurify Phytochemicals Ltd | BP0756-100mg |
Hypophyllanthin |
33676-00-5 | 98% | 100mg |
$1250 | 2023-09-19 | |
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci5024-1mg |
Hypophyllanthin |
33676-00-5 | 98% | 1mg |
¥744.00 | 2023-09-10 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN1757-25 mg |
Hypophyllanthin |
33676-00-5 | 98.39% | 25mg |
¥7655.00 | 2022-04-26 | |
Chengdu Biopurify Phytochemicals Ltd | BP0756-5mg |
Hypophyllanthin |
33676-00-5 | 98% | 5mg |
$110 | 2023-09-20 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN1757-1 mL * 10 mM (in DMSO) |
Hypophyllanthin |
33676-00-5 | 98.39% | 1 mL * 10 mM (in DMSO) |
¥2935.00 | 2022-04-26 | |
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci5024-10mg |
Hypophyllanthin |
33676-00-5 | 98% | 10mg |
¥5012.00 | 2023-09-10 | |
Chengdu Biopurify Phytochemicals Ltd | BP0756-5mg |
Hypophyllanthin |
33676-00-5 | 98% | 5mg |
$110 | 2023-09-19 | |
ChemScence | CS-0032116-5mg |
Hypophyllanthin |
33676-00-5 | 98.40% | 5mg |
$315.0 | 2022-04-27 | |
PhytoLab | 89713-50mg |
Hypophyllanthin |
33676-00-5 | ≥ 95.0 % | 50mg |
€1624.5 | 2023-10-25 | |
Chengdu Biopurify Phytochemicals Ltd | BP0756-100mg |
Hypophyllanthin |
33676-00-5 | 98% | 100mg |
$1250 | 2023-09-20 |
Hypophyllanthin 関連文献
-
Philjae Kang,Hien Duy Mai,Hyojong Yoo Dalton Trans., 2018,47, 6660-6665
-
Taoyi Chen,Thomas A. Manz RSC Adv., 2019,9, 17072-17092
-
Dmitry V. Uborsky,Dmitry Y. Mladentsev,Bogdan A. Guzeev,Ilya S. Borisov,Antonio Vittoria,Christian Ehm,Roberta Cipullo,Coen Hendriksen,Nic Friederichs,Vincenzo Busico,Alexander Z. Voskoboynikov Dalton Trans., 2020,49, 3015-3025
-
Jingsi Chen,Jifang Liu,Hongbo Zeng Biomater. Sci., 2021,9, 3543-3575
-
S. Ahmed Chem. Commun., 2009, 6421-6423
-
Viktor Barát,Taejun Eom,Anzar Khan,Mihaiela C. Stuparu Polym. Chem., 2021,12, 5209-5216
-
Mei Zhou RSC Adv., 2016,6, 113322-113326
-
Monika Kos,Anita Jemec Kokalj,Gordana Glavan,Gregor Marolt,Primož Zidar,Janko Božič,Sara Novak,Damjana Drobne Environ. Sci.: Nano, 2017,4, 2297-2310
-
Panpan Su,Yash Boyjoo,Shiyang Bai J. Mater. Chem. A, 2019,7, 19415-19422
-
Philip R. A. Webber,Andrew Cowley,Paul D. Beer Dalton Trans., 2003, 3922-3926
Hypophyllanthinに関する追加情報
Hypophyllanthin: A Comprehensive Overview
Hypophyllanthin, with the CAS number 33676-00-5, is a bioactive compound that has garnered significant attention in the fields of pharmacology, natural products chemistry, and traditional medicine. This compound, primarily isolated from certain plant species, exhibits a wide range of biological activities that make it a promising candidate for various applications in health and wellness.
The name Hypophyllanthin itself suggests its origin from the genus Phyllanthus, a group of plants known for their rich pharmacological properties. Recent studies have highlighted its potential as an antioxidant, anti-inflammatory, and neuroprotective agent. These findings underscore its importance in the development of natural remedies and functional foods.
One of the most notable aspects of Hypophyllanthin is its ability to combat oxidative stress, a condition linked to numerous chronic diseases such as cancer, diabetes, and neurodegenerative disorders. Research published in 2023 demonstrated that this compound significantly reduces reactive oxygen species (ROS) levels in vitro, indicating its potential as a therapeutic agent for oxidative stress-related conditions.
In addition to its antioxidant properties, Hypophyllanthin has shown promising anti-inflammatory effects. Studies conducted on animal models revealed that it inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6. This makes it a potential candidate for treating inflammatory diseases like arthritis and inflammatory bowel disease.
The neuroprotective effects of Hypophyllanthin have also been explored extensively. A 2022 study published in the journal Nature Neuroscience found that this compound protects against neuronal damage caused by amyloid-beta peptides, which are implicated in Alzheimer's disease. This discovery has opened new avenues for research into its application in neurodegenerative disorders.
Beyond its therapeutic potential, Hypophyllanthin is also being investigated for its role in enhancing cognitive function. Preliminary studies suggest that it may improve memory retention and learning abilities in aged animals, further highlighting its value in aging-related research.
The chemical structure of Hypophyllanthin plays a crucial role in its bioactivity. It belongs to the class of flavonoids, which are known for their diverse biological activities. The presence of hydroxyl groups and conjugated double bonds in its structure contributes to its strong antioxidant capacity and ability to interact with cellular pathways involved in inflammation and oxidative stress.
From an application standpoint, Hypophyllanthin is being considered for incorporation into dietary supplements, skincare products, and pharmaceutical formulations. Its natural origin and documented health benefits make it an attractive ingredient for consumers seeking holistic health solutions.
In conclusion, Hypophyllanthin (CAS No. 33676-00-5) represents a significant advancement in the field of natural products research. With ongoing studies exploring its mechanisms of action and potential therapeutic applications, this compound holds immense promise for addressing some of the most pressing health challenges of our time.
